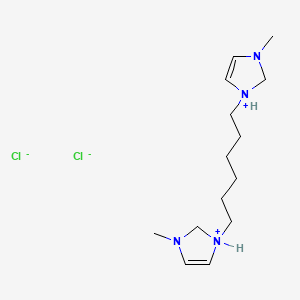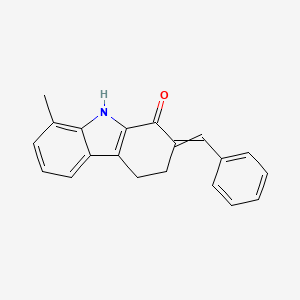
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound belonging to the class of tetrahydrocarbazoles This compound is characterized by its unique structure, which includes a benzylidene group attached to a tetrahydrocarbazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include the use of acidic catalysts and controlled temperatures to facilitate the formation of the desired product. Additionally, the use of oxidizing agents such as selenium dioxide can further modify the structure to achieve the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, which can modify the benzylidene group.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene group, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, acetonitrile, toluene.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives of the tetrahydrocarbazole core, as well as substituted benzylidene derivatives .
科学的研究の応用
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as a precursor for developing drugs with antibacterial, antifungal, and anticancer properties.
Materials Science: It is used in the synthesis of novel fluorophores for optoelectronic applications.
Chemical Biology: The compound serves as a probe for studying molecular interactions and biological pathways.
作用機序
The mechanism of action of 2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the tetrahydrocarbazole core can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A similar compound with a methyl group at the 9-position, known for its photophysical properties.
5-Methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one: Another derivative with a dioxolo group, used in fluorescence studies.
Uniqueness
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its benzylidene substitution, which imparts distinct chemical reactivity and biological activity compared to other tetrahydrocarbazole derivatives .
特性
CAS番号 |
344930-75-2 |
|---|---|
分子式 |
C20H17NO |
分子量 |
287.4 g/mol |
IUPAC名 |
2-benzylidene-8-methyl-4,9-dihydro-3H-carbazol-1-one |
InChI |
InChI=1S/C20H17NO/c1-13-6-5-9-16-17-11-10-15(12-14-7-3-2-4-8-14)20(22)19(17)21-18(13)16/h2-9,12,21H,10-11H2,1H3 |
InChIキー |
QVOPQCPSGDIOAD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)C(=CC4=CC=CC=C4)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


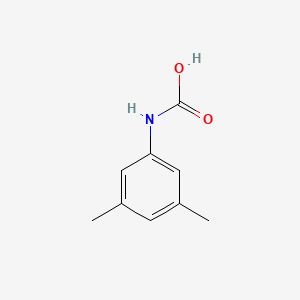
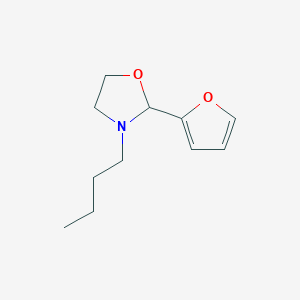
![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
![2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]-](/img/structure/B15164873.png)
![Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate](/img/structure/B15164878.png)
![6-[(4-Methoxyphenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B15164879.png)
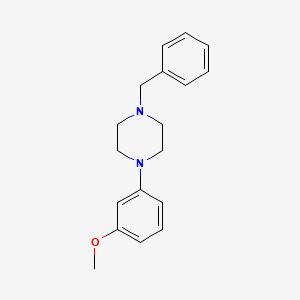
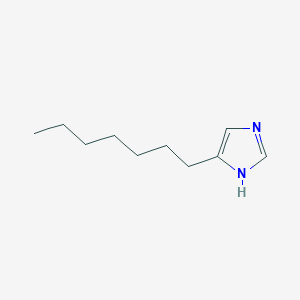
![(2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid](/img/structure/B15164907.png)
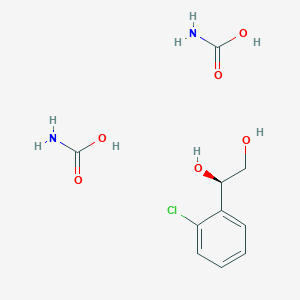
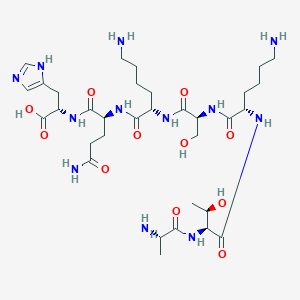
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
![2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid](/img/structure/B15164936.png)
